Selectivity for Renin Over Cathepsin D
PD-134672 demonstrates quantifiable selectivity for its primary target renin over the off-target aspartic protease cathepsin D, establishing a clear differentiation from non-selective protease inhibitors. The compound potently inhibits monkey renin with an IC50 of 0.58 nM, while exhibiting only weak inhibition of bovine cathepsin D with an IC50 of 1250 nM [1]. This corresponds to a selectivity ratio of 2155-fold, providing a numerically-defined therapeutic index that is essential for experimental designs requiring RAS-specific modulation without confounding off-target effects [2].
selectivity ratio
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | Renin IC50 = 0.58 nM; Cathepsin D IC50 = 1250 nM |
| Comparator Or Baseline | Bovine cathepsin D (related aspartic protease) |
| Quantified Difference | Selectivity ratio: 2155-fold (1250 nM / 0.58 nM) |
| Conditions | In vitro enzyme inhibition assays; renin assay pH 7.4; cathepsin D assay conditions not fully specified in available source |
Why This Matters
This quantitatively-defined selectivity profile enables researchers to attribute observed pharmacological effects specifically to renin inhibition rather than non-specific aspartic protease activity, a critical factor for interpreting RAS pathway studies.
- [1] BRENDA Enzyme Database. Ligand Information for CI-992. IC50 Value: 0.00000058 M (0.58 nM). View Source
- [2] BindingDB. Entry BDBM50006844. CI-992 Cathepsin D Inhibition Data. IC50: 1.25E+3 nM. View Source
